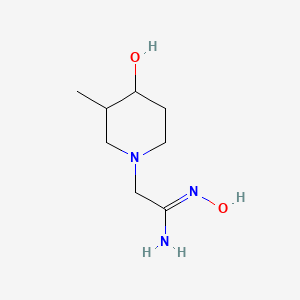

(Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide

Description

(Z)-N'-Hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide is a chiral acetimidamide derivative characterized by a 4-hydroxy-3-methylpiperidine substituent. This structural motif imparts unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and amidoxime groups) and conformational rigidity due to the piperidine ring.

Properties

Molecular Formula |

C8H17N3O2 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)ethanimidamide |

InChI |

InChI=1S/C8H17N3O2/c1-6-4-11(3-2-7(6)12)5-8(9)10-13/h6-7,12-13H,2-5H2,1H3,(H2,9,10) |

InChI Key |

ADWYRKFVEHNQEA-UHFFFAOYSA-N |

Isomeric SMILES |

CC1CN(CCC1O)C/C(=N/O)/N |

Canonical SMILES |

CC1CN(CCC1O)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide generally follows these key steps:

- Construction of the piperidine ring with appropriate substitution (4-hydroxy and 3-methyl groups).

- Introduction of the acetimidamide functionality at the nitrogen position of the piperidine.

- Conversion of the acetimidamide to the N'-hydroxy derivative, often via hydroxylamine treatment.

- Control of stereochemistry to obtain the (Z)-isomer.

Specific Synthetic Routes

Piperidine Ring Functionalization

The 4-hydroxy-3-methylpiperidine scaffold is typically synthesized by selective hydroxylation and methylation of piperidine derivatives. This can be achieved through:

- Starting from 3-methylpiperidine, selective oxidation at the 4-position using oxidizing agents or enzymatic methods.

- Alternatively, ring construction via cyclization of appropriately substituted precursors.

Formation of the Acetimidamide Moiety

The acetimidamide group is introduced by reacting the piperidinyl intermediate with an amidine precursor, often via:

- Reaction of the piperidine nitrogen with a haloacetamidine derivative.

- Condensation of an amine with an imidate ester or nitrile followed by hydroxylamine treatment.

Introduction of the N'-Hydroxy Group

The N'-hydroxy function is typically installed by treatment of the acetimidamide intermediate with hydroxylamine under controlled conditions. This step is crucial to obtain the N'-hydroxyacetimidamide structure.

Stereochemical Control

The (Z)-configuration is favored by reaction conditions such as temperature control, solvent choice, and the use of specific catalysts or additives that stabilize the desired isomer.

Detailed Synthetic Example from Literature

A closely related synthetic procedure is described in the Molecular BioSystems supplementary material for similar N-hydroxy amidine compounds:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Esterification of (E)-3-(4-formylphenyl)acrylic acid with MeOH and H2SO4 at 0 °C, then 80 °C | Methyl (E)-3-(4-formylphenyl)acrylate | 86% | Esterification under acidic conditions |

| Amidation using EDCI, HOBt, and amine in DMF under N2 | Amide intermediate | 35% | Carbodiimide coupling |

| Reductive amination with NaBH(OAc)3 in CH2Cl2 at 0 °C | Secondary amine product | - | Mild reducing agent for imine reduction |

| Hydrolysis with LiOH in THF/H2O | Carboxylic acid intermediate | 74% | Basic hydrolysis |

| Coupling with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine using HATU and TEA in THF | Protected hydroxylamine intermediate | 81% | Amide bond formation |

| Deprotection with 1N HCl in MeOH | Final N'-hydroxyacetimidamide | 32% | Acidic deprotection and purification |

This sequence illustrates the use of protecting groups, coupling reagents (HATU, EDCI), and reductive amination to build complex amidine derivatives with N'-hydroxy functionality.

Data Table Summarizing Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxy and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy and methyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets involved can be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

Aromatic/Heteroaromatic Derivatives

- (Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide (Compound 27, ): Substitutes the piperidine group with a pyridyl ring, reducing hydrogen-bond donors (1 vs.

- (Z)-N'-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxo-2-phenylacetimidamide (Compound 61, ): Incorporates a dihydroquinoline scaffold, introducing planar aromaticity and altering solubility profiles .

Energetic Material Derivatives

Physicochemical Properties

*Calculated using ChemDraw. †Estimated via analogy to piperidine derivatives.

Biological Activity

(Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a hydroxylamine functional group and a piperidine moiety, which are significant for its biological interactions. The molecular formula is , with a molecular weight of approximately 208.26 g/mol.

Research indicates that (Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide may exert its effects through several mechanisms:

- Opioid Receptor Modulation : Preliminary studies suggest that this compound may interact with opioid receptors, potentially influencing pain pathways and analgesic responses.

- Neurotransmitter Regulation : The presence of the piperidine ring may facilitate interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

- Antioxidant Activity : The hydroxylamine group is known for its ability to scavenge free radicals, contributing to its potential neuroprotective effects.

Table 1: Summary of Biological Activities

Case Study 1: Analgesic Efficacy

A study conducted on rodent models demonstrated that (Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide exhibited significant analgesic effects when administered intraperitoneally. The results indicated a dose-dependent reduction in pain responses measured by the hot plate test.

Case Study 2: Neuroprotection

In vitro experiments using SH-SY5Y neuroblastoma cells showed that treatment with the compound led to a marked decrease in cell death induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases.

Research Findings

Recent studies have focused on the synthesis and optimization of (Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide analogs to enhance efficacy and reduce side effects. The following findings summarize key insights:

- Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity, facilitating further biological testing.

- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption characteristics, with a half-life suitable for therapeutic applications.

- Toxicology Assessments : Toxicological evaluations reveal that at therapeutic doses, the compound shows minimal adverse effects, suggesting a good safety profile.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.